molecular formula C9H9N3O3 B6258099 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1496649-43-4

3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6258099
CAS No.: 1496649-43-4
M. Wt: 207.2
InChI Key:
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Description

3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the amino and hydroxymethyl groups in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the amino and hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactors and automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and hydroxymethyl groups in 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for chemical modifications, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

1496649-43-4

Molecular Formula

C9H9N3O3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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